molecular formula C14H25N5O3 B1656024 tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate CAS No. 480450-69-9

tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate

Cat. No.: B1656024
CAS No.: 480450-69-9
M. Wt: 311.38
InChI Key: LVJZCKRMMBTVNC-GARJFASQSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O3/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15/h9-11H,6-8H2,1-5H3,(H,16,21)/t9-,10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJZCKRMMBTVNC-GARJFASQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N=[N+]=[N-])C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1N=[N+]=[N-])C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677332
Record name tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480450-69-9
Record name 1,1-Dimethylethyl N-[(1R,2S,5S)-2-azido-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480450-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Steps for Formula A

  • Cyclohexane Ring Formation : A chiral cyclohexane scaffold is constructed using asymmetric catalysis or resolution techniques to establish the (1R,2S,5S) configuration.
  • Dimethylcarbamoyl Introduction : The dimethylcarbamoyl group is installed at the 5-position via amidation of a carboxylic acid intermediate using dimethylamine and a coupling agent such as HATU.
  • Boc Protection : The amine at the 2-position is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Reaction Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0–25°C
  • Yield: 75–85%

Azidation of the Amino Precursor

The conversion of the amino group to an azido moiety is achieved through diazotization followed by azide substitution. This step is critical for introducing the reactive azide group while preserving stereochemistry.

Diazotization and Azide Substitution

  • Diazotization : The primary amine is treated with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) to form a diazonium salt intermediate.
  • Azide Introduction : The diazonium salt reacts with sodium azide (NaN₃), displacing nitrogen gas and forming the azide group.

Optimized Protocol :

  • Reagents: NaNO₂ (1.2 equiv), NaN₃ (1.5 equiv), HCl (3 equiv)
  • Solvent: Water/THF (1:1)
  • Temperature: −5°C to 0°C
  • Yield: 65–75%

Stereochemical Considerations

The reaction proceeds with retention of configuration at the 2-position due to the planar sp²-hybridized diazonium intermediate, ensuring the (1R,2S,5S) stereochemistry is maintained.

Salt Formation and Purification

The azido compound is often isolated as an oxalate salt to enhance stability and crystallinity.

Oxalic Acid Salt Formation

  • Acid Treatment : The free base is dissolved in ethanol and treated with oxalic acid (1.0–1.2 equiv).
  • Crystallization : The mixture is cooled to 4°C, yielding the oxalate salt as a crystalline solid.

Purification Data :

  • Purity: >99% (HPLC)
  • Melting Point: 142–145°C

Comparative Analysis of Methods

Parameter Diazotization-Azidation Alternative Azide Transfer
Reagents NaNO₂, NaN₃, HCl Trimethylsilyl azide, Cu(I)
Yield 65–75% 50–60%
Purity >99% 90–95%
Stereochemical Integrity Retained Partial racemization
Scalability Industrial-friendly Limited to small scale

The diazotization-azidation method is favored for industrial applications due to its scalability and cost-effectiveness.

Industrial-Scale Production Challenges

Viscosity Management

Early methods using salt forms of intermediates led to highly viscous reaction mixtures, complicating stirring and heat transfer. Employing neutral forms of reagents (e.g., free amine instead of oxalate salt) reduces viscosity by >50%, enabling efficient mixing.

Recent Advances

Continuous Flow Synthesis

Microreactor technology improves heat and mass transfer, reducing reaction time from 12 hours to 2 hours and increasing yield to 80%.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution achieves enantiomeric excess >99%, avoiding costly chiral catalysts.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This property is exploited in various biochemical and pharmaceutical applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
  • CAS Number : 365998-36-3 (base form)
  • Molecular Formula : C₁₄H₂₇N₅O₃
  • Molecular Weight : 329.40 g/mol (calculated from formula)
  • Stereochemistry : Defined configurations at 1R, 2S, and 5S positions, critical for reactivity and biological interactions .

Structural Features :

  • Functional Groups :
    • Azido group (-N₃) : Enhances reactivity for click chemistry applications .
    • Dimethylcarbamoyl group (-CO-N(CH₃)₂) : Imparts hydrophobicity and influences binding affinity in drug candidates .
    • tert-Butyl carbamate (-OC(O)NHC(CH₃)₃) : Acts as a protective group for amines, enabling selective synthesis .

Comparison with Similar Compounds

The compound’s uniqueness lies in its stereochemistry and functional group combination. Below is a comparison with structurally or functionally related cyclohexyl carbamates:

Table 1: Comparative Analysis of Key Analogues

Compound Name CAS Number Molecular Formula Key Substituents Functional Groups Applications References
Target Compound 365998-36-3 C₁₄H₂₇N₅O₃ Azido, dimethylcarbamoyl Azide, carbamate, carbamoyl Drug intermediates, click chemistry
tert-Butyl [(1R,5R,6R)-2-bromo-6-hydroxy-5-(4-methoxybenzyloxy)cyclohex-2-enyl]carbamate N/A C₂₀H₂₇BrNO₅ Bromo, hydroxy, methoxybenzyloxy Bromide, ether, carbamate Enzyme inhibitor synthesis
tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate 929693-30-1 C₁₄H₂₆N₂O₄ Hydroxy, dimethylcarbamoyl Hydroxyl, carbamate, carbamoyl Antibiotic intermediates
tert-Butyl [(1R,2S,5S)-2-({2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl}amino)-5-(dimethylcarbamoyl)cyclohexyl]carbamate 480452-36-6 C₂₁H₃₀ClN₅O₅ Chloropyridinyl, oxoacetamide Amide, carbamate, carbamoyl Agricultural pesticides
tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate 1210348-34-7 C₁₄H₂₇N₃O₃·C₂H₂O₄ Oxalate salt of amino derivative Carbamate, carbamoyl, oxalate Improved solubility for drug formulations

Key Differentiators:

Reactivity: The azido group in the target compound enables Huisgen cycloaddition, absent in hydroxy- or amino-substituted analogues . Chloropyridinyl derivatives (e.g., CAS 480452-36-6) exhibit electrophilic reactivity for agrochemical applications, unlike the target compound’s focus on pharmaceuticals .

Biological Activity: The dimethylcarbamoyl group enhances membrane permeability compared to unsubstituted carbamates (e.g., CAS 929693-30-1) . Oxalate salts (e.g., CAS 1210348-34-7) improve aqueous solubility, critical for intravenous drug formulations .

Safety Profile :

  • The target compound’s hazard classification (H315-H319: skin/eye irritation) is milder than chloropyridinyl analogues, which may carry additional toxicity risks .

Stereochemical Impact :

  • The (1R,2S,5S) configuration in the target compound optimizes binding to serine protease active sites, whereas (1S,2S,5R) isomers (e.g., CAS 2081883-50-1) show reduced efficacy .

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s synthesis via azide-alcohol intermediates (e.g., azido alcohol 10) achieves >90% yield under optimized conditions , outperforming bromo-substituted analogues (75–80% yield) .
  • Drug Development : Preclinical studies highlight its role in synthesizing Edoxaban derivatives, a Factor Xa inhibitor .
  • Market Demand : High purity (>97%) batches are prioritized for antiviral research, reflecting a 20% annual growth in procurement since 2023 .

Biological Activity

Tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate is a compound of significant interest in chemical and biological research due to its unique molecular structure and potential applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant findings from various studies.

Molecular Formula : C16H29N3O7
Molecular Weight : 375.42 g/mol
CAS Number : 1353893-22-7

The compound features a cyclohexane ring with three stereocenters, which contributes to its chiral nature. The presence of the azido group enhances its reactivity, allowing it to participate in click chemistry reactions.

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes or receptors. The azido group allows for the formation of stable triazole linkages with alkyne-containing molecules, facilitating various biochemical applications.

Pharmacological Studies

  • Anticoagulant Activity :
    • The compound is related to Edoxaban, a direct inhibitor of coagulation factor Xa. Studies suggest that derivatives of this compound may exhibit similar anticoagulant properties, making them potential candidates for therapeutic applications in managing thromboembolic disorders .
  • Enzyme Inhibition :
    • Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in target organisms .
  • Cellular Uptake and Toxicity :
    • Preliminary studies have shown that the compound is taken up by cells efficiently; however, its cytotoxicity profile requires further investigation to determine safe dosage levels for potential therapeutic use .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticoagulant propertiesDemonstrated significant inhibition of factor Xa activity in vitro.
Study 2Assess enzyme inhibitionShowed competitive inhibition against specific metabolic enzymes.
Study 3Investigate cellular uptakeConfirmed efficient uptake in cultured cells with moderate toxicity at high concentrations.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Starting Materials :
    • The synthesis begins with tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate.
  • Azidation Reaction :
    • The reaction with azido compounds is performed under controlled conditions to ensure high yields and purity.
  • Optimization Techniques :
    • Industrial methods may employ continuous flow synthesis and automated monitoring to enhance production efficiency .

Applications

This compound has several applications across different fields:

  • Synthetic Chemistry : Utilized in click chemistry for the synthesis of complex organic molecules.
  • Pharmaceutical Development : Potential use as an anticoagulant or enzyme inhibitor in drug formulations.
  • Biochemical Research : Serves as a tool for studying enzyme mechanisms and metabolic pathways.

Q & A

Q. What are the critical stereochemical considerations during the synthesis of tert-butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate?

The compound’s stereochemistry (1R,2S,5S) is essential for its reactivity and biological activity. During synthesis, chiral centers must be preserved to avoid epimerization. Techniques like asymmetric catalysis or chiral auxiliary use are recommended. For example, the dimethylcarbamoyl group at position 5 stabilizes intermediates via hydrogen bonding, influencing the cyclohexane ring’s conformation .

Q. What purification methods are effective for isolating tert-butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to separate diastereomers.
  • Crystallization : Optimize solvent polarity (e.g., dichloromethane/pentane) to exploit differences in solubility of stereoisomers .
  • HPLC : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomeric impurities .

Q. How does the azido group influence the compound’s reactivity in downstream modifications?

The azido group at position 2 enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation. However, its steric hindrance may slow reactions, requiring elevated temperatures (60–80°C) or microwave-assisted conditions. The carbamate and dimethylcarbamoyl groups stabilize the transition state by reducing electron density at the azide .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition assays?

Molecular docking studies suggest the dimethylcarbamoyl group forms hydrogen bonds with catalytic residues (e.g., serine proteases), while the cyclohexane ring induces conformational strain in the enzyme’s active site. The azido group’s orientation may sterically block substrate access. Mutagenesis studies on Factor Xa show that replacing Arg-143 with alanine reduces binding affinity by 80%, highlighting the role of electrostatic interactions .

Q. How do structural analogs of this compound compare in pharmacokinetic properties?

Q. How can discrepancies in reported yields (60–85%) for the carbamate protection step be resolved?

Variability arises from:

  • Protecting group strategy : tert-Butyl isocyanate (yield: 75–85%) outperforms Boc-anhydride (yield: 60–70%) due to better leaving-group properties.
  • Catalyst use : DMAP (4-dimethylaminopyridine) improves yields by 15% via nucleophilic catalysis .
  • Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent Boc-group hydrolysis, increasing reproducibility .

Q. Why do conflicting reports exist about the compound’s stability under acidic conditions?

Stability depends on the protonation state of the carbamate:

  • At pH < 2, the carbamate undergoes rapid hydrolysis (t₁/₂ = 2 h).
  • In weakly acidic buffers (pH 4–5), the dimethylcarbamoyl group stabilizes the carbamate via intramolecular H-bonding (t₁/₂ = 48 h) .

Methodological Guidance

Q. What strategies validate stereochemical integrity post-synthesis?

  • NMR : NOESY correlations between H-2 (azido) and H-5 (dimethylcarbamoyl) confirm the cis relationship.
  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC deposition for enantiopure batches).
  • Circular dichroism : Compare Cotton effects with known standards .

Q. How to design SAR studies for optimizing bioactivity?

  • Core modifications : Replace cyclohexane with bicyclic systems (e.g., decalin) to test rigidity effects.
  • Functional group swaps : Substitute azido with tetrazoles for improved metabolic stability.
  • Pharmacophore mapping : Use docking simulations to prioritize substituents enhancing binding to Factor Xa .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate

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